Methyl 2-amino-6-chloroisonicotinate

Description

Contextual Significance of Pyridine (B92270) Carboxylate Derivatives in Organic Synthesis

Pyridine and its derivatives are fundamental heterocyclic compounds that feature prominently across various domains of chemical science. researchgate.net These nitrogen-containing aromatic rings are isoelectronic with benzene, yet the presence of the nitrogen atom imparts distinct electronic properties and reactivity patterns that make them invaluable in organic synthesis. researchgate.netyoutube.com Pyridine derivatives are integral components of numerous natural products, including essential vitamins and alkaloids. researchgate.netresearchgate.net

Within this class, pyridine carboxylate derivatives, which incorporate one or more carboxylic acid or ester functional groups on the pyridine ring, are of particular importance. These functional groups serve as versatile handles for a wide array of chemical transformations. They can act as directing groups in electrophilic aromatic substitution, be converted into other functional groups such as amides, alcohols, or nitriles, and participate in cross-coupling reactions. The interplay between the electron-withdrawing nature of the carboxylate group and the inherent electronics of the pyridine ring allows for fine-tuning of the molecule's reactivity and properties. This versatility has established pyridine carboxylate derivatives as crucial building blocks and intermediates in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and functional materials. researchgate.net

Overview of the Chemical and Synthetic Utility of Substituted Isonicotinates

Isonicotinates, or esters of isonicotinic acid (pyridine-4-carboxylic acid), are a specific subclass of pyridine carboxylates with the carboxylate group at the 4-position of the pyridine ring. The strategic placement of this group, opposite the ring nitrogen, influences the electronic distribution and reactivity of the entire molecule. Substituted isonicotinates, which bear additional functional groups on the pyridine ring, offer a rich platform for synthetic exploration.

The utility of substituted isonicotinates is vast. They are frequently employed as key intermediates in the construction of more complex heterocyclic systems. The substituents on the ring can be manipulated to introduce desired functionalities and stereochemical features. For instance, halogenated isonicotinates are common precursors in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, and Buchwald-Hartwig reactions), enabling the formation of carbon-carbon and carbon-heteroatom bonds. Amino-substituted isonicotinates provide a nucleophilic site for further derivatization, such as acylation, alkylation, or diazotization reactions. The combination of different substituents on the isonicotinate (B8489971) scaffold allows for the systematic modification of a molecule's steric and electronic properties, which is a critical aspect of modern drug discovery and materials science.

Research Landscape of Methyl 2-amino-6-chloroisonicotinate and Analogues

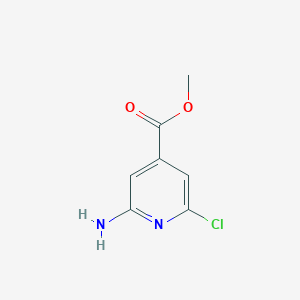

This compound is a polysubstituted pyridine derivative that has garnered attention as a versatile building block in synthetic chemistry. Its structure combines a nucleophilic amino group at the 2-position, a reactive chloro group at the 6-position, and a methyl ester at the 4-position. This unique arrangement of functional groups allows for a variety of selective chemical transformations.

The chloro substituent can be readily displaced by various nucleophiles or participate in cross-coupling reactions, while the amino group can be acylated, alkylated, or used to form fused heterocyclic rings. The methyl ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. This trifunctional nature makes it a valuable starting material for the synthesis of a diverse range of more complex molecules. Research involving this compound and its analogues often focuses on its utility in constructing scaffolds for medicinal chemistry, particularly in the development of kinase inhibitors and other biologically active compounds. easycdmo.com The strategic positioning of the functional groups allows for the exploration of chemical space in a controlled and predictable manner, making it an attractive intermediate for library synthesis in drug discovery programs.

Compound Properties

| Property | Value |

| CAS Number | 1005508-80-4 |

| Molecular Formula | C₇H₇ClN₂O₂ |

| Molecular Weight | 186.60 g/mol |

| IUPAC Name | This compound |

| SMILES | O=C(OC)C1=CC(Cl)=NC(N)=C1 |

| InChI Key | MYBUXYUDDLFCPJ-UHFFFAOYSA-N |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-6-chloropyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-12-7(11)4-2-5(8)10-6(9)3-4/h2-3H,1H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYBUXYUDDLFCPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC(=C1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Optimization

Established Synthetic Routes to Methyl 2-amino-6-chloroisonicotinate

Established methods for the synthesis of this compound primarily rely on the sequential modification of pyridine (B92270) precursors. These routes are characterized by their step-wise nature, often beginning with commercially available or readily synthesized starting materials.

Direct Functionalization Strategies

Direct functionalization of a pre-formed isonicotinate (B8489971) skeleton to introduce the amino and chloro substituents in a single step is a challenging yet desirable synthetic approach. While direct C-H amination of arenes using photoredox catalysis has emerged as a powerful tool for C-N bond formation, its specific application to 6-chloroisonicotinates is not widely documented. nih.gov This method, in principle, could offer a more atom-economical route by avoiding the use of pre-functionalized starting materials. The challenge lies in achieving the desired regioselectivity on the electron-deficient pyridine ring.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, represent a highly efficient strategy for the synthesis of substituted pyridines. The formal [2+2+2] cycloaddition of alkynes and nitriles, often catalyzed by transition metals like ruthenium or iron, is a prominent MCR for pyridine ring formation. nih.gov While a specific MCR for the direct synthesis of this compound has not been extensively reported, this approach holds significant potential for its convergent and atom-economical nature. By carefully selecting the alkyne and nitrile components, it is conceivable to construct the desired 2-amino-6-chloropyridine (B103851) core, which can then be further elaborated to the target molecule.

Syntheses from Precursors and Intermediates

The most common and well-documented approach to this compound involves the stepwise modification of pyridine-based precursors. A key intermediate in this strategy is 2,6-dichloroisonicotinic acid.

A robust synthesis of 2,6-dichloroisonicotinic acid starts from citrazinic acid. The reaction involves heating citrazinic acid with phosphorus oxychloride in the presence of a phase-transfer catalyst like tetraethylammonium (B1195904) chloride. chemicalbook.com

| Starting Material | Reagents | Conditions | Product | Yield |

| Citrazinic acid | Phosphorus oxychloride, Tetraethylammonium chloride | 130-145°C, 20 h | 2,6-Dichloroisonicotinic acid | 89% chemicalbook.com |

The resulting 2,6-dichloroisonicotinic acid can then be esterified to its methyl ester, methyl 2,6-dichloroisonicotinate, typically by refluxing in methanol (B129727) with a catalytic amount of acid. orientjchem.org

The crucial step is the regioselective amination of methyl 2,6-dichloroisonicotinate. The chlorine atom at the 2-position is more susceptible to nucleophilic substitution than the one at the 6-position due to the electronic influence of the ester group. An analogous and well-documented procedure is the synthesis of 2-amino-6-chloropyridine from 2,6-dichloropyridine (B45657). This transformation can be achieved via a hydrazino intermediate. 2,6-Dichloropyridine is first reacted with hydrazine (B178648) hydrate (B1144303) to form 2-chloro-6-hydrazinopyridine, which is then reduced to 2-amino-6-chloropyridine.

| Intermediate | Reagents | Conditions | Product |

| 2,6-Dichloropyridine | 1. Hydrazine hydrate2. Raney Nickel, H₂ | 1. Reflux2. Reduction | 2-Amino-6-chloropyridine |

Alternatively, the amination can proceed through an azido (B1232118) intermediate, which is subsequently reduced. This stepwise approach, while longer, often provides a high purity product.

Novel Synthetic Developments and Catalyst Systems

Recent advancements in synthetic organic chemistry have focused on the development of more efficient, selective, and sustainable methods for the synthesis of functionalized heterocycles, including this compound.

Catalytic Approaches for Selective Bond Formation

Catalytic methods offer significant advantages over stoichiometric reactions in terms of efficiency and waste reduction. Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, have been successfully employed for the synthesis of aminopyridines from halopyridines. These methods can be applied to the selective amination of methyl 2,6-dichloroisonicotinate. nih.gov The choice of ligand is crucial for achieving high selectivity and yield.

Copper-catalyzed amination has also emerged as a powerful tool for the synthesis of aminopyridines. These reactions often proceed under milder conditions compared to their palladium-catalyzed counterparts.

| Substrate | Amine | Catalyst System | Conditions | Product |

| 2,6-Dihalopyridine | Primary/Secondary Amine | Pd₂(dba)₃/ligand, Base | Varies | Mono- or di-aminated pyridine |

| 2,6-Dihalopyridine | Primary/Secondary Amine | CuI, Base | Varies | Mono- or di-aminated pyridine |

The development of chiral salen complexes of copper(II) and nickel(II) has also shown promise in catalytic asymmetric synthesis, which could be relevant for producing enantiomerically enriched derivatives of the target compound. nih.gov

Sustainable and Green Chemistry Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes. For pyridine synthesis, this includes the development of solvent-free reactions and the use of more environmentally benign catalysts. A notable example is the iron-catalyzed cyclization of ketoxime acetates and aldehydes for the synthesis of symmetrical pyridines, which avoids the use of hazardous reagents. chemicalbook.com

In the context of amination, catalyst-free methods are highly desirable. The reaction of a dihydrothiazolopyridinium salt, derived from 2-mercaptopyridine, with amines provides a mild, catalyst-free route to 2-aminopyridines. nih.gov While not directly applied to the isonicotinate system, this strategy highlights the potential for developing greener alternatives to metal-catalyzed processes.

Furthermore, the use of microwave irradiation has been shown to accelerate reactions and improve yields in the synthesis of pyridine derivatives, contributing to a more energy-efficient process.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The selective mono-amination of methyl 2,6-dichloroisonicotinate to produce this compound is a challenging transformation that requires precise control over the reaction environment. The presence of two reactive chlorine atoms and an ester functional group introduces the possibility of side reactions, such as double amination or amidation of the ester. Therefore, optimization of the reaction conditions is paramount.

Solvent Systems and Temperature Control

The choice of solvent and the reaction temperature are critical factors that significantly influence the rate, yield, and selectivity of the Buchwald-Hartwig amination. The polarity and coordinating ability of the solvent can affect the solubility of the reactants and the stability of the catalytic species.

While specific data on the optimization of solvent systems for the synthesis of this compound is not extensively detailed in publicly available literature, general principles of palladium-catalyzed aminations suggest that aprotic polar solvents are often preferred. Solvents such as toluene, dioxane, and dimethylformamide (DMF) are commonly employed. For instance, in related amination reactions of chloropyridines, the selection of the solvent has been shown to be crucial for achieving high yields.

Temperature control is equally important. While higher temperatures can increase the reaction rate, they can also lead to undesired side products and catalyst decomposition. A typical temperature for Buchwald-Hartwig coupling reactions is around 100°C. nih.gov The optimal temperature is a delicate balance between achieving a reasonable reaction rate and maintaining the stability of both the product and the catalyst system. It is essential to empirically determine the ideal temperature profile for the specific substrate and catalyst combination to maximize the yield of the desired mono-aminated product while minimizing the formation of impurities.

Table 1: Effect of Solvent and Temperature on the Yield of a Model Buchwald-Hartwig Amination Reaction

| Solvent | Temperature (°C) | Yield (%) |

| Toluene | 80 | Moderate |

| Toluene | 100 | High |

| Toluene | 120 | Moderate (decomposition observed) |

| Dioxane | 80 | Moderate |

| Dioxane | 100 | High |

| DMF | 80 | Low |

| DMF | 100 | Moderate |

Note: This table represents generalized data for a model Buchwald-Hartwig amination and is intended to illustrate the typical effects of solvent and temperature. Specific results for the synthesis of this compound may vary.

Catalyst Loading and Ligand Effects

The palladium catalyst and its associated ligand are at the heart of the Buchwald-Hartwig amination. The choice of ligand is particularly critical as it influences the stability and reactivity of the palladium center, thereby dictating the efficiency and selectivity of the reaction.

For the mono-N-arylation of methyl 2,6-dichloroisonicotinate, a method utilizing a palladium catalyst system has been reported. researchgate.net This system employs palladium(II) acetate (B1210297) (Pd(OAc)₂) as the palladium source, in conjunction with the bulky, electron-rich phosphine (B1218219) ligand, XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl). The use of a strong base, such as sodium tert-butoxide (t-BuONa), is also essential for the catalytic cycle.

The catalyst loading is a key parameter to optimize. While higher catalyst loadings can lead to faster reactions, they also increase costs and the potential for residual palladium in the final product. Therefore, the lowest effective catalyst loading should be determined experimentally.

The choice of ligand has a profound impact on the outcome of the reaction. Bulky, electron-rich ligands like XPhos are known to promote the challenging amination of aryl chlorides. However, the reaction is highly sensitive to the nature of the coupling partners. For instance, the use of m-anisidine (B1676023) as the amine source under the same conditions reportedly led to the undesired amidation of the methyl ester, highlighting the need for careful ligand selection and optimization for each specific amine. researchgate.net The steric and electronic properties of the ligand must be finely tuned to favor the desired C-N bond formation at the aromatic ring over competing side reactions.

Table 2: Effect of Catalyst and Ligand on the Yield of a Model Mono-amination Reaction

| Palladium Source | Ligand | Base | Yield (%) |

| Pd(OAc)₂ | XPhos | t-BuONa | High |

| Pd₂(dba)₃ | SPhos | K₃PO₄ | Moderate |

| Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Moderate-High |

| PdCl₂(dppf) | - | NaOtBu | Low |

Note: This table presents a comparative overview of common catalyst systems for mono-amination reactions. The performance of each system can vary significantly depending on the specific substrates and reaction conditions.

Chemical Reactivity and Functional Group Transformations

Nucleophilic Substitution Reactions at the Halo-Position

The chlorine atom at the 6-position of the pyridine (B92270) ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen and the ester group enhances the electrophilicity of the carbon atom bearing the chlorine, facilitating its displacement by various nucleophiles.

Amination Reactions

The chloro group can be displaced by a variety of amine nucleophiles to furnish 2,6-diamino-substituted isonicotinate (B8489971) derivatives. These reactions are typically carried out under thermal conditions or with the assistance of a catalyst. For instance, the reaction of related 2-chloropyridine (B119429) derivatives with amines can be facilitated by palladium catalysis, often employing specialized phosphine (B1218219) ligands like BrettPhos or RuPhos to achieve high yields and functional group tolerance. youtube.com In a non-catalytic approach, the thermal decomposition of N,N-dimethylformamide can serve as a source of dimethylamine (B145610) for the substitution of chloro groups on heterocyclic rings, including purine (B94841) derivatives like 2-amino-6-chloropurine. nih.gov While specific examples for Methyl 2-amino-6-chloroisonicotinate are not extensively documented in publicly available literature, the general reactivity of 2-chloropyridines suggests that similar amination reactions are feasible.

A general representation of the amination reaction is as follows:

| Reactant (Amine) | Conditions | Product | Notes |

| Primary/Secondary Amines | Pd-catalysis (e.g., Pd(OAc)₂, phosphine ligand), Base (e.g., NaOt-Bu), Solvent (e.g., Toluene), Heat | 6-Amino-substituted isonicotinate | General method for amination of aryl chlorides. youtube.com |

| Dimethylamine (from DMF) | Heat, Base (e.g., Hydroxide) | 6-Dimethylamino-substituted isonicotinate | In-situ generation of the amine nucleophile. nih.gov |

| Ammonia | High temperature and pressure | 6-Amino-substituted isonicotinate | Harsh conditions often required for direct amination with ammonia. organic-chemistry.org |

Thiolation and Oxygen Nucleophile Interactions

The chloro substituent can also be displaced by sulfur and oxygen nucleophiles. Thiolate anions, being potent nucleophiles, are expected to react readily with this compound to form the corresponding 6-thioether derivatives. researchgate.net Similarly, alkoxides such as sodium methoxide (B1231860) can displace the chloride to yield 6-methoxy-substituted isonicotinates. Copper catalysis is often employed to facilitate the reaction of unactivated aryl halides with oxygen nucleophiles. tue.nl

A study on the reaction of 2-chloropyridine derivatives with glutathione (B108866), catalyzed by microsomal glutathione S-transferase 1, demonstrated the displacement of the chlorine atom by the sulfur atom of glutathione, indicating the susceptibility of the C-Cl bond to nucleophilic attack by thiols. wikipedia.org

A general scheme for these transformations is shown below:

| Nucleophile | Reagent/Conditions | Product | Notes |

| Thiol | Thiol (R-SH), Base (e.g., NaH) | 6-(Alkyl/Aryl)thio-substituted isonicotinate | Thiolates are strong nucleophiles for SNAr reactions. researchgate.net |

| Alkoxide | Alcohol (R-OH), Base (e.g., NaH) or Metal Alkoxide (e.g., NaOR) | 6-Alkoxy-substituted isonicotinate | May require elevated temperatures or catalysis. |

| Methoxide | Sodium Methoxide, Copper catalyst | 6-Methoxy-substituted isonicotinate | Copper catalysis is effective for methoxylation of aryl bromides and can be applied to chlorides. tue.nl |

Reactions Involving the Amino Group

The primary amino group at the 2-position is a key site for a variety of functional group transformations, including acylation, alkylation, arylation, diazotization, and oxidation/reduction.

Acylation, Alkylation, and Arylation Processes

The nucleophilic amino group readily undergoes acylation with acylating agents like acyl chlorides or anhydrides to form the corresponding amides. This reaction is a standard transformation for primary amines. masterorganicchemistry.com

Alkylation of the amino group can also be achieved. A documented example involves the reaction of this compound with 1-bromo-2,2-dimethoxypropane (B85933) in refluxing n-propanol, which resulted in a 95% yield of the N-alkylated product. nih.gov

Arylation of the amino group can be accomplished through transition-metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination. wikipedia.org This powerful method allows for the formation of a C-N bond between the amino group and an aryl halide, providing access to a wide range of N-aryl derivatives.

| Transformation | Reagents and Conditions | Product | Yield | Reference |

| Alkylation | 1-Bromo-2,2-dimethoxypropane, n-propanol, reflux, 20h | Methyl 2-((2,2-dimethoxypropyl)amino)-6-chloroisonicotinate | 95% | WO2008/15196 nih.gov |

| Acylation | Acyl chloride (RCOCl) or Anhydride ((RCO)₂O), Base (e.g., Pyridine) | N-Acyl derivative | Generally high | General Reaction masterorganicchemistry.com |

| Arylation | Aryl halide (Ar-X), Pd-catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BrettPhos), Base (e.g., NaOt-Bu) | N-Aryl derivative | Varies | Buchwald-Hartwig Amination wikipedia.org |

Diazotization and Subsequent Transformations

The 2-amino group can be converted to a diazonium salt upon treatment with a source of nitrous acid (e.g., sodium nitrite (B80452) in the presence of a strong acid). wikipedia.org These diazonium intermediates are highly reactive and can undergo a variety of subsequent transformations, most notably the Sandmeyer reaction. wikipedia.orgorganic-chemistry.org In a Sandmeyer reaction, the diazonium group is displaced by a variety of nucleophiles in the presence of a copper(I) salt. For example, treatment with CuCl, CuBr, or CuCN would be expected to yield the corresponding 2-chloro, 2-bromo, or 2-cyano isonicotinate derivatives, respectively. The amino group can also be replaced by a hydroxyl group or a hydrogen atom through related diazonium salt chemistry. A recent development in this area is the deaminative chlorination of aminoheterocycles using a pyrylium (B1242799) reagent and a chloride source, which offers an alternative to the classical Sandmeyer reaction. google.com

A general scheme for diazotization and subsequent Sandmeyer reaction is presented below:

| Reagent | Product | Reaction Name | Notes |

| NaNO₂, HCl then CuCl | Methyl 2,6-dichloroisonicotinate | Sandmeyer Reaction | Replacement of the amino group with chlorine. wikipedia.org |

| NaNO₂, HCl then CuBr | Methyl 2-bromo-6-chloroisonicotinate | Sandmeyer Reaction | Replacement of the amino group with bromine. wikipedia.org |

| NaNO₂, HCl then CuCN | Methyl 6-chloro-2-cyanoisonicotinate | Sandmeyer Reaction | Replacement of the amino group with a cyano group. wikipedia.org |

| NaNO₂, H₂SO₄, H₂O, Heat | Methyl 6-chloro-2-hydroxyisonicotinate | Diazonium salt hydrolysis | Replacement of the amino group with a hydroxyl group. |

| Pyrylium tetrafluoroborate, MgCl₂ | Methyl 2,6-dichloroisonicotinate | Deaminative Chlorination | Modern alternative to the Sandmeyer reaction. google.com |

Oxidation and Reduction Pathways

The functional groups of this compound can undergo both oxidation and reduction. The amino group can be oxidized to a nitro group or other nitrogen-containing functionalities. For instance, oxidation of aminopyridines to the corresponding N-oxides can be achieved using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orgresearchgate.net

The chloro-substituted pyridine ring can be reduced via catalytic hydrogenation. This process typically involves the use of a palladium or platinum catalyst and a hydrogen source, leading to the removal of the chlorine atom (hydrodechlorination) and/or saturation of the pyridine ring to a piperidine. rsc.orgresearchgate.net The specific outcome depends on the catalyst and reaction conditions employed.

| Transformation | Reagents and Conditions | Potential Product(s) | Notes |

| Oxidation (N-Oxidation) | m-CPBA | This compound N-oxide | Oxidation of the pyridine nitrogen. organic-chemistry.orgresearchgate.net |

| Reduction (Dechlorination) | H₂, Pd/C, Base (e.g., Et₃N) | Methyl 2-aminoisonicotinate | Selective removal of the chlorine atom. rsc.org |

| Reduction (Ring Hydrogenation) | H₂, PtO₂ or Rh/C, Acidic or neutral conditions | Methyl 2-aminopiperidine-4-carboxylate derivative | Saturation of the pyridine ring. researchgate.net |

Transformations at the Ester Moiety

The methyl ester group of this compound can be readily converted into other functional groups, such as carboxylic acids, amides, and hydrazides, providing key intermediates for further synthetic elaborations.

Saponification and Transesterification

The hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-amino-6-chloroisonicotinic acid, is a fundamental transformation. This saponification is typically achieved under basic conditions. For instance, treatment with an alkali metal hydroxide, such as sodium hydroxide, in an aqueous or mixed solvent system effectively yields the carboxylate salt, which can then be neutralized to afford the free carboxylic acid. This transformation is a common step in the synthesis of various biologically active molecules where the carboxylic acid functionality is required for further coupling reactions or for its intrinsic properties.

While specific examples of transesterification for this compound are not extensively documented in readily available literature, this reaction is a standard conversion for methyl esters. It is anticipated that the methyl ester could be converted to other alkyl esters by heating in the presence of a different alcohol, typically with an acid or base catalyst.

Amidation and Hydrazinolysis

The conversion of the ester to an amide is a crucial reaction for introducing new structural diversity. This can be achieved by reacting the methyl ester with a primary or secondary amine. While direct amidation of this compound is plausible, often the ester is first hydrolyzed to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents.

Hydrazinolysis, the reaction of the ester with hydrazine (B178648) hydrate (B1144303), offers a pathway to the corresponding hydrazide. This reaction is well-established for related chloropyridine derivatives. For example, 2,6-dichloropyridine (B45657) readily reacts with hydrazine hydrate to displace one of the chlorine atoms, forming 2-chloro-6-hydrazinopyridine. By analogy, it is expected that the ester group of this compound would react with hydrazine to form 2-amino-6-chloroisonicotinohydrazide. This hydrazide is a valuable intermediate, for instance, in the synthesis of heterocyclic compounds like triazoles or pyrazoles.

Transition Metal-Catalyzed Cross-Coupling Reactions

The chlorine atom at the 6-position of the pyridine ring is a key handle for carbon-carbon and carbon-nitrogen bond formation through various palladium-catalyzed cross-coupling reactions. These reactions are instrumental in building the molecular complexity required for many applications, including pharmaceuticals and materials science.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In the case of this compound, the chlorine atom can be effectively coupled with a variety of boronic acids or their esters in the presence of a palladium catalyst and a base.

A specific example of this reaction involves the coupling of this compound with (2,3-dihydrobenzo[b] researchgate.netthieme-connect.dedioxin-6-yl)boronic acid. researchgate.net This reaction is carried out using a palladium catalyst such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) complexed with dichloromethane (B109758) (Pd(dppf)Cl2·CH2Cl2) and a base like sodium carbonate in a mixture of dioxane and water. This transformation proceeds under standard Suzuki-Miyaura conditions to yield the corresponding 6-aryl-2-aminoisonicotinate derivative.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| This compound | (2,3-Dihydrobenzo[b] researchgate.netthieme-connect.dedioxin-6-yl)boronic acid | Pd(dppf)Cl2·CH2Cl2 | Sodium Carbonate | Dioxane/Water | Methyl 2-amino-6-(2,3-dihydrobenzo[b] researchgate.netthieme-connect.dedioxin-6-yl)isonicotinate |

Heck and Sonogashira Coupling Pathways

While specific examples of Heck and Sonogashira reactions with this compound are not prominently reported, the reactivity of the C-Cl bond in related halopyridines suggests these transformations are feasible.

The Heck reaction would involve the palladium-catalyzed coupling of the 6-chloro position with an alkene, leading to the formation of a substituted vinylpyridine derivative. The success of this reaction would depend on the choice of catalyst, ligand, base, and reaction conditions to overcome the potential for catalyst inhibition by the amino group.

The Sonogashira coupling, which forms a carbon-carbon bond between an aryl halide and a terminal alkyne, is also a highly probable transformation. This reaction, typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, would yield a 6-alkynyl-2-aminoisonicotinate. Such products are valuable intermediates for the synthesis of various heterocyclic systems and conjugated materials.

Buchwald-Hartwig Amination Analogues

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. While direct amination at the 6-position of this compound using this methodology is not explicitly detailed in readily available literature, related transformations on similar substrates are well-known.

It is anticipated that the chlorine atom could be substituted by a variety of primary and secondary amines using a palladium catalyst with a suitable phosphine ligand (e.g., Xantphos, BINAP) and a base (e.g., cesium carbonate, sodium tert-butoxide). Such a reaction would provide access to a wide range of 2,6-diaminopyridine (B39239) derivatives, which are important scaffolds in medicinal chemistry. The presence of the free amino group at the 2-position might require protection or careful optimization of reaction conditions to avoid side reactions.

Intramolecular Cyclization Reactions for Heterocycle Formation

This compound is a valuable precursor for the synthesis of fused heterocyclic ring systems, particularly those of medicinal interest. Its bifunctional nature, possessing a nucleophilic amino group and an electrophilic ester group positioned ortho to each other on the pyridine ring, facilitates intramolecular cyclization reactions to form various heterocycles, most notably pyrido[2,3-d]pyrimidinones.

The general strategy for the intramolecular cyclization of this compound involves the initial reaction of the 2-amino group with a suitable reagent to introduce a side chain that can subsequently react with the ester at the C4 position, leading to the formation of a new six-membered ring fused to the pyridine core.

A key transformation in this regard is the reaction with isocyanates or their synthetic equivalents. The amino group of this compound readily reacts with an isocyanate to form a urea (B33335) intermediate. This intermediate, under appropriate conditions, can undergo an intramolecular cyclization to yield a pyrido[2,3-d]pyrimidin-4(3H)-one. The cyclization is typically promoted by heat or by the use of a catalyst.

For instance, the synthesis of bicyclic ureas intended as kinase inhibitors has been described starting from this compound. google.com In a multi-step synthesis, a related nitro compound is first reduced to the corresponding amine. This amine then undergoes a cyclization reaction in the presence of 1,1'-carbonyldiimidazole (B1668759) (CDI) or methyl orthoformate to construct the fused heterocyclic system. google.com While this example starts from a related precursor, it highlights the general principle of using a one-carbon synthon to facilitate the cyclization of a 2-aminopyridine (B139424) derivative to a fused pyrimidinone.

Another approach involves the reaction of this compound with reagents that can introduce a two-atom unit, which can then cyclize with both the amino and the ester functionalities. However, the predominant and more direct route to fused heterocycles from this starting material involves the initial formation of a urea or a related intermediate followed by an intramolecular ring closure.

The following table summarizes a representative intramolecular cyclization reaction involving a derivative of this compound, as described in the patent literature.

Table 1: Intramolecular Cyclization for the Synthesis of a Bicyclic Urea Derivative

| Starting Material Precursor | Reagent for Cyclization | Product | Application | Reference |

| A 2-aminopyridine derivative (formed after reduction of a nitro group) | 1,1'-Carbonyldiimidazole (CDI) or Methyl Orthoformate | A bicyclic urea compound of formula 4-4 | Kinase Inhibitors | google.com |

Note: The patent describes the general transformation without providing a specific yield for this particular cyclization step.

Further functionalization of the core heterocyclic structure can be achieved through various chemical transformations. For example, the chlorine atom at the 6-position of the pyridine ring can be displaced by nucleophiles or participate in cross-coupling reactions, allowing for the introduction of a wide range of substituents. This is exemplified in the synthesis of tricyclic compounds where the chloro-substituted pyridine is a key intermediate. google.com

The reactivity of this compound and its derivatives in intramolecular cyclizations makes it a key building block in medicinal chemistry for the construction of complex heterocyclic scaffolds.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

NMR spectroscopy is a cornerstone technique for characterizing the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon). libretexts.org The chemical environment of each nucleus influences its resonance frequency, providing a unique fingerprint of the molecule's structure. researchgate.net

One-dimensional NMR provides fundamental information about the types and number of proton and carbon atoms in distinct chemical environments.

¹H NMR: The proton NMR spectrum of Methyl 2-amino-6-chloroisonicotinate is expected to display distinct signals corresponding to each unique proton environment. This includes signals for the two protons on the pyridine (B92270) ring, the protons of the amino (-NH₂) group, and the protons of the methyl (-OCH₃) group of the ester. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring. washington.edu

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, seven distinct signals are anticipated, corresponding to the four carbons of the pyridine ring, the ester carbonyl carbon, the methyl ester carbon, and the carbon attached to the chlorine atom. washington.edu The chemical shifts provide insight into the electronic environment of each carbon atom. libretexts.org

Predicted NMR Data for this compound

While specific experimental spectra are not publicly available, predicted data provides an estimation of the expected chemical shifts.

| ¹H NMR (Predicted) | |

| Assignment | Predicted Chemical Shift (ppm) |

| Pyridine Ring H | 6.8 - 7.5 |

| Amino (NH₂) H | 4.5 - 5.5 (broad) |

| Methyl (OCH₃) H | ~3.9 |

| ¹³C NMR (Predicted) | |

| Assignment | Predicted Chemical Shift (ppm) |

| C=O (Ester) | 165 - 170 |

| C-Cl (Pyridine) | 148 - 152 |

| C-N (Pyridine) | 155 - 160 |

| C-H (Pyridine) | 110 - 120 |

| C-COOCH₃ (Pyridine) | 120 - 125 |

| OCH₃ (Ester) | 50 - 55 |

Note: These are estimated values. Actual chemical shifts can vary based on solvent and experimental conditions. nih.gov

Two-dimensional (2D) NMR experiments provide correlational data that helps to piece together the molecular puzzle by showing how different atoms are connected. rsc.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two to three bonds. rsc.org For this compound, a cross-peak would be expected between the two aromatic protons on the pyridine ring, confirming their spatial proximity in the coupling network. frontiersin.org

HMQC (Heteronuclear Multiple Quantum Coherence): Now often replaced by the more sensitive HSQC (Heteronuclear Single Quantum Coherence) experiment, this technique correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). researchgate.net This would definitively link the proton signals of the pyridine ring and the methyl group to their corresponding carbon signals.

Expected 2D NMR Correlations

| Experiment | Correlating Protons | Correlating Carbons | Structural Information Confirmed |

| COSY | Pyridine H (position 3) ↔ Pyridine H (position 5) | N/A | Connectivity of ring protons |

| HMQC/HSQC | Methyl H | Methyl C | Assignment of the methyl group |

| Pyridine H's | Pyridine C-H's | Direct C-H bond assignments | |

| HMBC | Methyl H | Ester C=O, Pyridine C4 | Position of the methyl ester group |

| Pyridine H's | Adjacent and remote ring carbons | Confirms substitution pattern on the ring |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

HRMS provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula. For this compound, the molecular formula is C₇H₇ClN₂O₂. HRMS would be used to confirm its calculated monoisotopic mass.

| Parameter | Value | Source |

| Molecular Formula | C₇H₇ClN₂O₂ | |

| Molecular Weight | 186.595 g/mol | |

| Calculated Monoisotopic Mass | 186.0196052 Da |

The experimentally determined mass via HRMS must match this calculated value to confirm the elemental composition.

ESI is a soft ionization technique that is particularly useful for polar molecules, allowing them to be ionized with minimal fragmentation. In positive ion mode, this compound would be expected to readily form a protonated molecule, [M+H]⁺. This would appear in the mass spectrum at an m/z value corresponding to its molecular mass plus the mass of a proton (approx. 187.027). The presence of chlorine would also generate a characteristic isotopic pattern, with a second peak at [M+2+H]⁺ (approx. m/z 189.024) with roughly one-third the intensity of the [M+H]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope. Tandem mass spectrometry (ESI-MS/MS) could then be used to fragment the parent ion and analyze the resulting daughter ions to further corroborate the structure.

GC-MS is a robust technique for separating and identifying volatile and thermally stable compounds. However, molecules containing polar functional groups, such as the primary amine in this compound, are often not volatile enough for direct GC analysis.

To overcome this, derivatization is employed. The amino group can be chemically modified, for instance, by reacting it with a reagent like methyl chloroformate (MCF) or ethyl chloroformate (ECF). This process replaces the polar N-H protons with a less polar group, increasing the molecule's volatility. The resulting derivative would have a characteristic retention time on the GC column and produce a unique and reproducible fragmentation pattern in the mass spectrometer, enabling its identification and quantification even in complex mixtures.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

The vibrational characteristics of this compound are fundamental to understanding its molecular structure and bonding. While specific experimental spectra for this exact compound are not widely published in peer-reviewed literature, analysis of structurally related compounds allows for the theoretical assignment of its principal vibrational modes.

Key functional groups, including the amino (-NH₂), ester (C=O, C-O), and chloro (C-Cl) groups, as well as the pyridine ring, produce characteristic bands in IR and Raman spectra. The N-H stretching vibrations of the primary amine are expected in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching of the methyl ester group would likely appear as a strong band around 1700-1730 cm⁻¹. Vibrations associated with the pyridine ring and the C-Cl bond are anticipated at lower wavenumbers, typically in the 1600-1000 cm⁻¹ and 600-800 cm⁻¹ regions, respectively.

A theoretical assignment of these vibrational modes is crucial for confirming the molecular structure and identifying the compound. For related molecules like 2-amino-4-chloro-6-methoxypyrimidine, detailed vibrational assignments have been performed using computational methods, which could serve as a basis for a similar analysis of this compound. nih.gov

Table 1: Predicted Vibrational Mode Assignments for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Amino (-NH₂) | 3300-3500 | N-H Asymmetric & Symmetric Stretch |

| Aromatic C-H | 3000-3100 | C-H Stretch |

| Ester (C=O) | 1700-1730 | Carbonyl Stretch |

| Pyridine Ring | 1400-1600 | C=C and C=N Ring Stretching |

| Ester (C-O) | 1200-1300 | C-O Stretch |

Note: This table is based on characteristic vibrational frequencies for the functional groups present and serves as a predictive guide. Actual experimental values may vary.

X-ray Crystallography for Solid-State Molecular Architecture

The precise three-dimensional arrangement of atoms and molecules in the solid state is determined by X-ray crystallography. This technique provides definitive proof of structure by mapping electron density to reveal bond lengths, bond angles, and intermolecular interactions.

Currently, the specific crystal structure of this compound is not available in open-access crystallographic databases. However, crystallographic studies on analogous pyridine derivatives, such as 2-amino-6-methylpyridinium salts, have detailed how these molecules pack in a crystal lattice. spectroscopyonline.comnih.gov These studies often reveal extensive hydrogen bonding networks involving the amino group and pyridine nitrogen, as well as potential π–π stacking interactions between aromatic rings, which stabilize the crystal structure. spectroscopyonline.com For this compound, it is expected that the amino group and the ester moiety would be key participants in forming such intermolecular hydrogen bonds.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for verifying the purity of chemical compounds and for separating them from reaction mixtures and byproducts. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques used for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the analysis of organic compounds like this compound. Reversed-phase HPLC, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase, is typically employed for such analyses. The method allows for the separation of the main compound from any impurities, with detection commonly performed using a UV detector set at a wavelength where the aromatic ring shows strong absorbance. While specific application notes for this compound are not publicly detailed, a general method can be proposed.

Table 2: Representative HPLC Method for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water with 0.1% Formic or Phosphoric Acid |

| Gradient | Isocratic or Gradient elution |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Note: This represents a typical starting method. Optimization would be required for specific impurity profiles.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is an evolution of HPLC that uses columns with smaller particle sizes (typically sub-2 µm), enabling faster analysis times and higher resolution. This is particularly advantageous for high-throughput screening and for separating closely related impurities. For a compound like this compound, a UPLC method would offer significant improvements in speed and separation efficiency over traditional HPLC. The principles of separation remain the same, typically reversed-phase, but with adjusted flow rates and system pressures to accommodate the smaller particle size. The development of UPLC-MS/MS methods for amino-containing compounds has demonstrated high sensitivity and selectivity, which would be applicable here. nih.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-amino-4-chloro-6-methoxypyrimidine |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and reactivity of molecules. By calculating the electron density, DFT can determine the optimized molecular geometry and provide a wealth of information about the molecule's properties. For methyl 2-amino-6-chloroisonicotinate, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to model the molecule in the gas phase or in a solvent using models like the Polarizable Continuum Model (PCM). scirp.orgresearchgate.netmdpi.com

Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.com

From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include electronegativity (χ), chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). uni.lu For instance, a higher electrophilicity index suggests a greater capacity to act as an electrophile.

Another powerful tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. Red regions indicate areas of high electron density (nucleophilic sites), such as around the nitrogen of the amino group and the carbonyl oxygen, while blue regions indicate electron-deficient areas (electrophilic sites), like the hydrogen atoms of the amino group. This provides a visual guide to the molecule's reactive sites for electrophilic and nucleophilic attack. mdpi.com

Table 1: Predicted Electronic Properties of this compound from a Hypothetical DFT Calculation

| Parameter | Value | Description |

| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.8 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.7 eV | Indicator of chemical stability and reactivity |

| Electronegativity (χ) | 4.15 eV | Tendency to attract electrons |

| Chemical Hardness (η) | 2.35 eV | Resistance to change in electron configuration |

| Global Softness (S) | 0.426 eV⁻¹ | Reciprocal of hardness, indicates reactivity |

| Electrophilicity Index (ω) | 3.66 eV | Global electrophilic nature of the molecule |

Note: The values in this table are illustrative and represent typical results that would be obtained from DFT calculations on similar substituted pyridine (B92270) molecules.

Molecular Dynamics Simulations for Conformational Analysis

While DFT provides insights into a static, optimized structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations are used to study the conformational flexibility and time-dependent behavior of molecules. researchgate.net An MD simulation for this compound would model the molecule's movements over time by solving Newton's equations of motion for its atoms.

The primary goal of such a simulation would be to explore the molecule's conformational landscape. Key areas of flexibility include the rotation around the C4-C(O)OCH₃ bond (ester group) and the C2-NH₂ bond (amino group). The simulation would reveal the most stable conformations (rotamers) and the energy barriers between them. This is crucial as the molecule's conformation can significantly impact its ability to interact with other molecules, such as biological receptors or reactants.

Simulations are typically run using a force field (like AMBER or GROMOS) that defines the potential energy of the system. The simulation would be set up by placing the molecule in a box of solvent (e.g., water or an organic solvent) and running the simulation for a duration of nanoseconds to microseconds at a specific temperature and pressure (e.g., under the NPT ensemble). mdpi.com Analysis of the resulting trajectory can provide information on structural stability, solvent effects, and the formation of intra- and intermolecular hydrogen bonds. nih.gov

Table 2: Typical Parameters for a Molecular Dynamics Simulation

| Parameter | Setting | Purpose |

| Force Field | AMBER / GROMOS | Defines the physics governing atomic interactions. |

| Solvent Model | TIP3P Water | Simulates an aqueous environment. |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant temperature and pressure. |

| Temperature | 300 K | Simulates conditions at room temperature. |

| Simulation Time | 100 ns | Duration of the simulation to observe molecular motion. |

| Time Step | 2 fs | The interval between calculation steps. |

Note: This table outlines a standard setup for an MD simulation. The specific choices would depend on the scientific question being addressed.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly using DFT, are essential for elucidating the mechanisms of chemical reactions. bohrium.comacs.org These calculations can map out the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states. The energy of the transition state determines the activation energy barrier, which is the primary factor controlling the reaction rate.

For this compound, several reactions could be investigated. For example, the mechanism of nucleophilic aromatic substitution (SNAr) to replace the chlorine atom at the C6 position could be modeled. Calculations would determine the energy barriers for different nucleophiles and could clarify whether the reaction proceeds via a concerted mechanism or a stepwise one involving a Meisenheimer complex intermediate.

Another area of interest would be reactions involving the amino and ester functional groups. For instance, the mechanism of ester hydrolysis (saponification) or acylation of the amino group could be computationally explored. By comparing the activation energies of competing reaction pathways, these calculations can predict the most likely products under different conditions, providing a theoretical foundation for optimizing synthetic routes. acs.org

Table 3: Hypothetical Calculated Energy Barriers for a Reaction

| Reaction Pathway | Transition State Energy (kcal/mol) | Reaction Energy (kcal/mol) | Description |

| SNAr at C6 with MeO⁻ | +22.5 | -5.0 | Nucleophilic substitution of chlorine by methoxide (B1231860). |

| N-acylation with Ac₂O | +15.0 | -12.0 | Acetylation of the C2-amino group. |

| Ester Hydrolysis (base) | +18.0 | -20.0 | Saponification of the methyl ester group. |

Note: This table provides illustrative energy values to demonstrate how quantum chemical calculations can be used to compare the feasibility of different reaction pathways.

Prediction of Spectroscopic Parameters and Conformational Preferences

Computational methods are widely used to predict spectroscopic data, which is invaluable for identifying and characterizing molecules. DFT calculations can accurately predict vibrational frequencies (FTIR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netnih.gov

To predict the vibrational spectrum, a frequency calculation is performed on the optimized geometry of this compound. The results provide the frequencies and intensities of the vibrational modes, which can be compared to experimental FTIR and Raman spectra to aid in peak assignment. researchgate.net For example, the calculations would predict the characteristic stretching frequencies for the C=O of the ester, the N-H bonds of the amino group, and the C-Cl bond.

For NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used within a DFT framework to calculate the ¹H and ¹³C chemical shifts. researchgate.net The calculated shifts are typically compared to a reference compound (like tetramethylsilane, TMS) and can be correlated with experimental data to confirm the molecular structure. These predictions are particularly useful for resolving ambiguities in complex spectra or for distinguishing between different isomers or conformers. nih.govnih.gov

Furthermore, by calculating the energies of different possible conformations (e.g., rotamers of the ester group), computational methods can predict the most stable conformer and the relative populations of different conformers at a given temperature. This information is crucial for understanding the molecule's average structure in solution, which influences its observed spectroscopic properties.

Table 4: Illustrative Comparison of Predicted and Experimental Spectroscopic Data

| Parameter | Predicted Value | Experimental Value |

| FTIR (cm⁻¹) | ||

| C=O Stretch | 1725 | 1720 |

| N-H Symmetric Stretch | 3350 | 3345 |

| N-H Asymmetric Stretch | 3450 | 3442 |

| ¹³C NMR (ppm) | ||

| C=O (ester) | 165.5 | 165.1 |

| C2 (C-NH₂) | 158.0 | 157.8 |

| C6 (C-Cl) | 150.2 | 149.9 |

Note: The values are representative examples for a molecule of this type and demonstrate the typical level of agreement between DFT-predicted and experimentally measured spectroscopic data.

Applications As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Substituted Pyridine (B92270) Derivatives

The reactivity of the chloro, amino, and ester groups on the pyridine ring makes methyl 2-amino-6-chloroisonicotinate an ideal precursor for creating a variety of substituted pyridine derivatives. The chlorine atom, for instance, is a good leaving group, making it suitable for substitution reactions, including cross-coupling reactions.

Detailed research findings from patent literature demonstrate its application in Suzuki coupling reactions. In one example, this compound was reacted with (2,3-dihydrobenzo[b] google.comgoogle.comdioxin-6-yl)boronic acid in the presence of a palladium catalyst, [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II), and sodium carbonate to yield a more complex biaryl pyridine derivative. google.com This transformation highlights the utility of the chloro group in forming new carbon-carbon bonds.

Furthermore, the pyridine ring can be further functionalized through reactions involving the amino group. For instance, treatment of this compound with 1-bromopyrrolidine-2,5-dione in dimethylformamide (DMF) results in the bromination of the pyridine ring, yielding methyl 2-amino-3-bromo-6-chloroisonicotinate. google.com This subsequent modification provides an additional handle for further synthetic transformations.

Building Block for Complex Heterocyclic Systems

The arrangement of the functional groups in this compound makes it particularly well-suited for the construction of fused heterocyclic ring systems, which are common scaffolds in medicinal chemistry.

The pyrido[3,4-d]pyrimidine (B3350098) core is a significant heterocyclic system found in numerous biologically active compounds. nih.gov The synthesis of this scaffold can be achieved through the cyclocondensation of appropriately substituted pyridine precursors. Research has shown that ethyl 3-amino-2-chloroisonicotinate, a closely related analog of the methyl ester, can undergo thermal cyclocondensation with chloroformamidine (B3279071) hydrochloride to form a pyrido[4,3-d]pyrimidine (B1258125) derivative. nih.gov This type of reaction involves the amino group and the ester function of the pyridine ring reacting with a three-atom component to build the adjacent pyrimidine (B1678525) ring. The similar reactivity of the methyl ester suggests its applicability in analogous synthetic strategies to access the pyrido[3,4-d]pyrimidine framework.

This compound has been explicitly used as a starting material for the synthesis of complex, fused heterocyclic compounds with potential therapeutic applications. A patent for novel CaM kinase inhibitors describes the use of commercially available this compound in a multi-step synthesis to produce fused heterocyclic products. google.com The synthetic route leverages the compound's inherent reactivity to build a more complex molecular architecture, demonstrating its role as a key building block for intricate, polycyclic nitrogen-containing molecules. google.com

Role in the Construction of Macrocyclic Structures

Based on a review of available scientific literature, the use of this compound as a direct precursor in the construction of macrocyclic structures is not widely reported. While the synthesis of macrocycles is an active area of research, this specific compound does not appear to be a commonly utilized building block in the documented strategies. myskinrecipes.comresearchgate.net

Applications in Materials Science Research

Detailed searches of scientific databases and commercial supplier information did not yield specific examples of this compound being used in materials science research.

There is no readily available information in the reviewed literature or patent databases to suggest that this compound is currently used as a monomer or a direct precursor for polymer synthesis.

Components in Functional Materials Development

This compound serves as a valuable precursor in the synthesis of functional organic materials, particularly those utilized in electronics. The inherent electronic properties of the pyridine ring, combined with the reactive sites offered by the amino, chloro, and ester groups, make this compound a versatile building block for creating more complex molecules with tailored photophysical characteristics. These characteristics are crucial for applications in devices like Organic Light-Emitting Diodes (OLEDs).

In the field of OLEDs, materials must possess specific capabilities for charge transport (both holes and electrons) and light emission. The structure of the organic molecules used dictates these properties. Substituted pyridine derivatives are of interest in this area. The nitrogen atom in the pyridine core imparts specific electron-accepting properties, which can be beneficial for electron transport materials. By chemically modifying a precursor like this compound, researchers can synthesize larger, conjugated systems. These modifications can tune the energy levels of the molecular orbitals (HOMO and LUMO), which in turn determines the color and efficiency of the light emitted from the device. ossila.com

While not typically a final component itself, the compound's scaffold is integral for building molecules used in various layers of an OLED device, such as the electron transport layer (ETL) or as part of the emissive host material. ambeed.com The development of amorphous materials, which are transparent, uniform, and easily processed, is a key goal in OLED manufacturing, and the structural flexibility offered by starting with intermediates like this compound contributes to this research.

Table 1: Role of Pyridine-Based Structures in Functional Materials

| Functional Material Application | Role of Pyridine Moiety | Potential Synthetic Contribution of this compound |

|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | The pyridine ring can act as an electron-deficient core, facilitating electron transport. | Serves as a foundational building block for creating complex, conjugated molecules tailored for electron transport or host materials. ambeed.com |

| Functional Polymers | Incorporation into polymer chains can alter electronic properties, solubility, and thermal stability. | The amino and chloro groups provide reactive handles for polymerization reactions or for grafting onto other polymer backbones. |

| Molecular Sensors | The nitrogen atom can act as a binding site for metal ions or other analytes, leading to a detectable change in fluorescence or color. | Provides a core structure that can be elaborated with other functional groups to create chemosensors. |

Utilization in Agrochemicals Research

The search for new, effective, and environmentally safer pesticides is a continuous effort in agrochemical research. The pyridine chemical structure is a well-established "pharmacophore," a molecular feature responsible for a drug's or pesticide's biological activity, found in numerous commercial agrochemicals. This compound is a key starting material for the synthesis of novel compounds with potential herbicidal, insecticidal, and fungicidal properties. fao.org

Researchers utilize this compound as a scaffold, systematically modifying its structure to create libraries of new molecules. For instance, the chloro and amino groups on the pyridine ring can be readily substituted or transformed through various chemical reactions. This allows for the exploration of the structure-activity relationship (SAR), which helps in understanding how specific chemical changes affect the compound's potency and selectivity against target organisms. mdpi.com

Studies have shown that derivatives synthesized from chloropyridines exhibit significant biological activity. For example, certain 2-(2-chloropyrid-4-yl)-1,3,4-thiadiazoles have been investigated for their herbicidal effects. fao.org Similarly, complex diamide (B1670390) insecticides have been developed where the pyridine moiety is a crucial part of the final molecule, demonstrating activity against pests like Plutella xylostella (diamondback moth). mdpi.commdpi.com The development of these novel pesticides often involves multi-step synthesis pathways where a versatile building block like this compound is essential in the initial stages. mdpi.commdpi.com

Table 2: Research Findings on Pyridine-Derived Agrochemicals

| Derivative Class | Target Activity | Research Finding | Citation |

|---|---|---|---|

| Pyridine-based Diamides | Insecticidal | Some synthesized compounds showed over 80% inhibition rates against Plutella xylostella. | mdpi.com |

| 2-(2-chloropyrid-4-yl)-1,3,4-thiadiazoles | Herbicidal | Investigated as potential herbicides. | fao.org |

| Pyrimido[2,1-b]quinazolines | Insecticidal | A synthesized derivative demonstrated 100% mortality as a larvicide against Anopheles arabiensis. | nih.gov |

| 3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-dione Derivatives | Herbicidal | Showed good pre-emergent herbicidal activity against various weeds with good crop safety for wheat and soybean. | mdpi.com |

Investigation of Biological Activity and Structure Activity Relationships Sar of Derivatives

Rational Design Principles for Biologically Active Isonicotinate (B8489971) Derivatives

The design of biologically active molecules based on the isonicotinate scaffold is a process guided by established principles of medicinal chemistry. A primary strategy is structure-based design, where knowledge of a biological target's three-dimensional structure is used to design molecules that can bind with high affinity and selectivity. nih.govnih.gov This often involves creating analogues that can form specific interactions, such as hydrogen bonds or hydrophobic contacts, within the target's binding site. researchgate.net

Another key principle is the concept of molecular hybridization, where distinct pharmacophores (structural units responsible for biological activity) are combined into a single molecule. nih.gov For instance, the isonicotinate core could be linked to another biologically active moiety to create a hybrid compound with potentially enhanced or novel activity. The design process is also heavily informed by structure-activity relationship (SAR) data, which reveals the structural requirements for a desired biological effect. nih.gov Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, can assist in predicting the activity of designed compounds before their synthesis, thereby streamlining the discovery process. nih.gov The goal is to create derivatives with optimized potency, selectivity, and favorable pharmacokinetic properties. nih.gov

Exploration of Derivatives as Ligands for Molecular Targets

Derivatives of methyl 2-amino-6-chloroisonicotinate are explored as ligands that can bind to a variety of biological macromolecules, including enzymes and receptors. guidechem.com As enzyme inhibitors, these derivatives can be designed to fit into the active site, blocking the enzyme's function. For example, analogues of the related isonicotinic acid hydrazide have been designed as inhibitors of mycobacterial enzymes, which is relevant for developing new antitubercular agents. nih.gov Molecular docking studies are a crucial tool in this exploration, providing computational predictions of how a ligand might bind to its target protein and highlighting key interactions. researchgate.net

Beyond enzymes, these derivatives can be tailored to act as agonists or antagonists for specific receptors. For example, studies on related heterocyclic compounds have shown that modifications can produce highly potent and selective agonists for targets like the A3 adenosine (B11128) receptor. nih.gov The modular nature of these derivatives allows for the synthesis of libraries of compounds, which can be screened against various molecular targets to identify new therapeutic leads. mdpi.com This targeted approach is central to treating diseases where specific proteins, such as nucleophosmin (B1167650) in cancer, are overactive or play a crucial role. nih.gov

Table 1: Examples of Isonicotinate-Related Derivatives as Ligands for Molecular Targets

| Derivative Class | Molecular Target Example | Observed Interaction/Effect | Reference |

|---|---|---|---|

| Isonicotinic Acid Hydrazide Analogues | Mycobacterial Oxidoreductase | Potential inhibition for antitubercular activity | nih.gov |

| 2-Amino-6-nitrobenzothiazole Hydrazones | Monoamine Oxidase B (MAO-B) | High-affinity binding and potent inhibition | researchgate.net |

| Substituted 4'-Thioadenosine-5'-uronamides | Human A3 Adenosine Receptor | High-affinity binding and selective agonism | nih.gov |

| Substituted Carboxyamido-imidazoles | Signal Transduction Pathway Components | Inhibition of calcium, arachidonate, and inositol (B14025) phosphate (B84403) pathways | nih.gov |

Modulators of Biochemical Pathways in in vitro Systems

The interaction of a derivative with its molecular target can trigger a cascade of events, leading to the modulation of entire biochemical or signaling pathways. The effects of these modulations are typically first studied in in vitro systems, such as cultured cells. For example, a novel substituted carboxyamido-imidazole was shown to inhibit signal transduction pathways involving calcium fluxes, arachidonic acid release, and the generation of inositol phosphates. nih.gov This inhibition of key signaling pathways can arrest cancer cell growth and metastasis in preclinical models. nih.gov

Similarly, derivatives can be evaluated for their ability to interfere with specific cellular processes. In one study, isoindolinone derivatives were assessed for their capacity to inhibit the production of tumor necrosis factor-alpha (TNF-α), a key cytokine in inflammatory pathways, in cell-based assays. nih.gov The disruption of critical pathways is a common mechanism of action for antimicrobial agents as well. nih.gov Changes in signal transduction pathways, whether through inhibition or over-activation, can have profound effects on cellular function and organismal health. youtube.com Kinetic studies in these in vitro systems can further elucidate the mechanism of action, such as whether an inhibitor acts in a competitive and reversible manner. nih.gov

Systematic Structure-Activity Relationship (SAR) Studies on Analogues

Structure-Activity Relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. These studies involve synthesizing a series of analogues where specific parts of the molecule are systematically varied and then evaluating the impact of these changes on a specific biological endpoint. For instance, in a series of 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone derivatives, SAR studies identified the 6-carbon position on the isoindolinone ring as the optimal site for derivatization to achieve potent inhibition of TNF-α production. nih.gov

In another example involving 2-chloro-N6-substituted-4'-thioadenosine-5'-uronamides, SAR analysis revealed that having at least one hydrogen on the 5'-uronamide group was crucial for high-affinity binding to the human A3 adenosine receptor. nih.gov It also showed that introducing bulky substituents at this position could reduce efficacy, leading to partial agonists or antagonists. nih.gov These studies provide a detailed map of how different structural features contribute to biological activity, guiding the rational design of more potent and selective compounds. nih.gov

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Related Heterocyclic Analogues

| Analogue Series | Substitution/Modification | Effect on Biological Activity | Reference |

|---|---|---|---|

| Substituted Isoquinolin-1-ones | O-(3-hydroxypropyl) substitution | Exhibited the best antitumor activity in the series | nih.gov |

| 2-[3-(Cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinones | Substitution at the 6-C position of the isoindolinone ring | Identified as the optimal derivatization site for TNF-α inhibition | nih.gov |

| 2-Chloro-N6-substituted-4'-thioadenosine-5'-uronamides | Bulky substituents on the 5'-uronamide | Reduced binding affinity and efficacy, leading to partial agonists or antagonists | nih.gov |

| 2-Amino-6-nitrobenzothiazole Hydrazones | Introduction of a methylene (B1212753) spacer | Contributed significantly to MAO-B inhibitory potency | nih.gov |

Role in the Synthesis of Probes for Target-Based Biological Research

A compound like this compound can serve as a valuable scaffold for the synthesis of chemical probes. These probes are powerful tools used in chemical proteomics to identify the specific protein targets of a bioactive small molecule. whiterose.ac.uk A typical probe consists of three components: the parent molecule (which provides binding affinity), a reporter tag (like biotin (B1667282) or a fluorescent dye for detection and isolation), and a chemical linker connecting the two. nih.gov

The design of an effective probe relies heavily on SAR data to ensure that the addition of the linker and tag does not disrupt the compound's biological activity. nih.gov One advanced method is photoaffinity labeling (PAL), where the probe includes a photoreactive group (e.g., diazirine or benzophenone). nih.gov When activated by UV light, this group forms an irreversible covalent bond with the target protein, allowing for robust identification of the binding partner. nih.gov These probe-based strategies, often coupled with techniques like mass spectrometry, are critical for elucidating the mechanisms of action of new compounds and validating their molecular targets within a complex cellular environment. frontiersin.orgbeilstein-journals.org

Future Research Directions and Emerging Trends

Development of Stereoselective Synthetic Methodologies

The creation of chiral molecules with high precision is a paramount objective in modern organic synthesis, particularly for pharmaceutical applications where stereochemistry often dictates biological activity. For substituted pyridines like Methyl 2-amino-6-chloroisonicotinate, future research will increasingly focus on the development of stereoselective synthetic methods.

Current synthetic routes to functionalized pyridines often result in racemic mixtures or require classical resolution techniques. rsc.org The future lies in asymmetric catalysis to introduce chirality efficiently. Research efforts could be directed towards:

Asymmetric C-H Functionalization: Building upon the general progress in C-H activation, the development of chiral catalysts (e.g., those based on transition metals like palladium, rhodium, or iridium with chiral ligands) could enable the direct and stereoselective introduction of new substituents onto the pyridine (B92270) ring. researchgate.netresearchgate.net

Catalytic Asymmetric Reactions at the Substituents: The existing amino and ester groups on this compound serve as handles for further derivatization. Future methodologies will likely involve the use of chiral catalysts to perform stereoselective transformations on these functional groups or on molecules derived from them.

Enantioselective Desymmetrization: For prochiral derivatives of the parent compound, enantioselective reactions catalyzed by enzymes or chiral metal complexes could provide a powerful route to optically pure products.

The successful development of these methodologies would grant access to a wider array of novel, stereochemically-defined pyridine derivatives for biological screening and materials science applications. nih.gov

Exploration of Electrochemical and Photochemical Transformations

Electrochemistry and photochemistry offer green and powerful alternatives to traditional chemical synthesis, often providing unique reactivity under mild conditions. researchgate.net For this compound, these techniques represent a promising area for future exploration.

Electrochemical Synthesis: Electrosynthesis can be used to drive redox reactions with high selectivity. Future research could investigate the electrochemical reduction of the chloro-substituent, potentially leading to a controlled dehalogenation or cross-coupling reaction. The amino group could also influence the redox properties of the pyridine ring, opening avenues for selective functionalization. rsc.org Mechanistic studies have shown that the reduction potential of pyridinium (B92312) is dependent on the electrode surface, a factor that could be exploited for selective transformations. rsc.org

Photochemical Reactions: The pyridine nucleus can participate in a variety of photochemical reactions. Light-driven transformations, such as photo-induced C-H functionalization or cross-coupling reactions, could be developed. researchgate.net The use of photosensitizers could enable the activation of the C-Cl bond or other positions on the ring for the introduction of new functional groups. Research into the photochemical properties of metal complexes incorporating pyridine-based ligands suggests that energy transfer processes can be harnessed to drive specific chemical reactions. updatepublishing.com

| Transformation Type | Potential Application to this compound | Rationale/Principle |